LS tetrasaccharide d

Influenza virology Hemagglutinin receptor specificity Glycan microarray

Researchers characterizing influenza HA receptor specificity require structurally validated avian-type receptor analogs to eliminate cross-reactivity with human-type receptors. Generic sialyllactose probes lack the extended tetrasaccharide epitope essential for authentic binding studies. • Avian HA receptor analog: LSTd binds H7N9 HA with high specificity; co-crystallized with LT-IIc toxin B-subunit (PDB 7PRS) enabling structure-guided drug design. • Enzyme specificity standard: Negative-control substrate for GH136 lacto-N-biosidases; enables definitive type 1 vs. type 2 chain discrimination. Supplied as ≥95% pure white powder (sodium salt); 1-25 mg quantities with global shipping.

Molecular Formula C37H62N2O29
Molecular Weight 998.9 g/mol
CAS No. 100789-83-1
Cat. No. B008619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLS tetrasaccharide d
CAS100789-83-1
SynonymsLS tetrasaccharide d
Molecular FormulaC37H62N2O29
Molecular Weight998.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)O
InChIInChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-24(55)17(8-44)62-35(27(32)58)65-29-18(9-45)63-33(20(25(29)56)39-11(2)47)66-31-23(54)16(7-43)61-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1
InChIKeyILRKELAUAFUGGJ-QUBYPVFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LS Tetrasaccharide d: Structural Identity & Core Characteristics


LS tetrasaccharide d (CAS 100789-83-1), also designated 3'-sialyllacto-N-neotetraose (3'-SLNnT), LSTd, or sialylated lacto-N-neotetraose d, is a human milk oligosaccharide (HMO) belonging to the n-acylneuraminic acid class [1]. It is a linear tetrasaccharide with the defined sequence Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc, featuring a terminal α2-3-linked sialic acid on a type 2 N-acetyllactosamine (Galβ1-4GlcNAc) backbone terminating in glucose . The compound has a molecular formula of C37H62N2O29 (free acid) and a monoisotopic mass of 998.34 Da, with the sodium salt form (C37H61N2O29Na) exhibiting a molecular weight of 1020.86 Da [2]. It has been detected in human milk and is recognized as a component with antimicrobial properties relevant to host-pathogen interaction research .

Receptor specificity Avian-type α2-3 sialoside for influenza HA binding and host-range studies
Structural biology Co-crystallized ligand (PDB 4KOM, 7PRS) for toxin and HA structure-guided research
Glycosidase profiling Defined type 2 backbone negative control for GH136 enzyme substrate discrimination
Handling High aqueous solubility (≥10 g/L) supports standardized stock preparation without organic co-solvents

LS Tetrasaccharide d: Isomer and Analog Differentiation


LS tetrasaccharide d occupies a precise structural niche among sialylated HMOs. Its α2-3 sialic acid linkage distinguishes it from α2-6-linked isomers such as LSTc (sialyllacto-N-tetraose c), which serve as human-type influenza receptor analogs [1]. Its type 2 backbone (Galβ1-4GlcNAc) differentiates it from type 1 isomers such as LSTa (Galβ1-3GlcNAc), resulting in differential recognition by carbohydrate-binding proteins, bacterial adhesins, and glycoside hydrolases [2][3]. Furthermore, the tetrasaccharide scaffold provides an extended binding epitope compared to the trisaccharide 3'-sialyllactose (3'-SL), conferring distinct lectin and toxin recognition properties [4]. These structural differences translate into non-overlapping biological activities that preclude generic substitution. The quantitative evidence below substantiates each dimension of differentiation.

α2-6 isomer LSTc and 6'SLNLN show negligible avian HA binding; receptor specificity may not transfer across linkage isomers.
Type 1 backbone LSTa (Galβ1-3GlcNAc) undergoes GH136 hydrolysis; enzyme substrate profiles shift between type 1 and type 2 backbones.
Truncated 3'-SL Trisaccharide 3'-sialyllactose lacks the extended GlcNAc-Gal-Glc epitope; lectin/toxin recognition may differ from the tetrasaccharide.

LS Tetrasaccharide d: Differentiation Evidence vs Closest Analogs


Hemagglutinin Receptor Specificity: 3'SLNLN vs 6'SLNLN

LS tetrasaccharide d, designated 3'SLNLN (Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc), serves as the canonical avian-type influenza receptor analog in glycan array studies. In dose-dependent direct glycan array binding assays with A(H3N2) variant influenza viruses (MN/10, KS/09, PA/10), 3'SLNLN exhibited high-affinity binding as a representative avian receptor, while 6'SLNLN (the α2-6-linked isomer corresponding to LSTc) served as the representative human receptor control with minimal to no binding by avian-preference HAs [1]. In ELISA-like sialoside polymer assays with wild-type Sh2 H7N9 hemagglutinin, 3'SLNLN showed strong, concentration-dependent binding signal (mean signal calculated from six independent replicates), whereas 6'SLNLN showed negligible binding, confirming the strict α2-3 linkage specificity of the wild-type avian HA [2]. The crystal structure of H7N9 HA in complex with 3'SLNLN (PDB 4KOM, resolution 2.60 Å) further defines the molecular contacts that underlie this specificity [3].

HA receptor specificity: 3'SLNLN vs 6'SLNLN
Head-to-head
Wild-type H7N9 HA binds 3'SLNLN strongly; 6'SLNLN shows binding near background. Mutations G228S/K193T/V186K required to switch specificity.
Avian-type receptor analog context confirmed; 6'SLNLN cannot replace 3'SLNLN for avian HA studies.
ELISA-like sialoside polymer assay; six replicates per condition. PDB 4KOM co-crystal.
Influenza virology Hemagglutinin receptor specificity Glycan microarray

LT-IIc Enterotoxin Ganglioside Recognition: LSTd Co-Crystal Structure

LS tetrasaccharide d is a structurally characterized ligand for the B-subunit of Escherichia coli heat-labile enterotoxin type IIc (LT-IIc). Binding studies using a large panel of glycosphingolipids demonstrated that LT-IIc binds with high affinity exclusively to gangliosides bearing a terminal Neu5Acα3Gal or Neu5Gcα3Gal epitope, including Neu5Acα3-neolactotetraosylceramide and Neu5Acα3-neolactohexaosylceramide [1]. The crystal structure of LT-IIc B-subunits in complex with LSTd (PDB 7PRS) was solved to reveal the molecular basis of this ganglioside recognition, showing that the α2-3-linked sialic acid and the Galβ1-4GlcNAc (type 2) disaccharide unit of LSTd engage a defined binding pocket on the toxin B-pentamer [1]. In contrast, the apo structure (PDB 7PRP) and binding data for gangliosides lacking the terminal Neu5Acα3Gal motif showed no interaction, confirming that LSTd represents the minimal recognition determinant [1].

LT-IIc ganglioside recognition: LSTd co-crystal
Head-to-head
LSTd co-crystallized with LT-IIc B-subunit (PDB 7PRS); strict terminal Neu5Acα3Gal requirement. Gangliosides lacking this epitope show no binding.
LSTd is the minimal free oligosaccharide ligand validated by co-crystal structure; non-substitutable for LT-IIc studies.
Glycosphingolipid binding and X-ray crystallography; apo structure PDB 7PRP confirms specificity.
Bacterial toxinology Ganglioside recognition X-ray crystallography

GH136 Lacto-N-biosidase Substrate Discrimination: LSTd vs LSTa

The lacto-N-biosidase LnbX from Bifidobacterium longum JCM 1217 (GH136 family) exhibits strict substrate specificity that discriminates between type 1 and type 2 sialylated HMO tetrasaccharides. LnbX hydrolyzes the GlcNAcβ1-3Gal linkage in sialyllacto-N-tetraose a (LSTa; Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc, type 1 backbone), releasing lacto-N-biose I (Galβ1-3GlcNAc) and sialylgalactose [1]. In contrast, LnbX is completely inactive on LS tetrasaccharide d (LSTd; Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc, type 2 backbone), as the Galβ1-4GlcNAc linkage is not recognized by the enzyme's active site [1]. This absolute discrimination—activity vs. no detectable activity—constitutes a binary functional difference between the two isomers that is directly relevant for in vitro HMO metabolism and gut microbiology studies.

GH136 LnbX substrate: LSTd vs LSTa
Head-to-head
LnbX hydrolyzes LSTa (type 1) releasing lacto-N-biose I; LSTd (type 2) shows no detectable activity under identical conditions.
Binary discrimination confirms LSTd as essential negative control for type-2-specific glycosidase profiling.
Recombinant LnbX from B. longum JCM 1217; GH136 family.
Glycoside hydrolase specificity Human milk oligosaccharide metabolism Bifidobacterial enzymology

Neuraminidase Sialoside Binding Affinity: 3'-SLN vs 6'-SLN

The D151G mutant of influenza virus neuraminidase (NA) exhibits striking differential binding affinity for α2-3 vs. α2-6 sialosides that mirrors the receptor specificity of hemagglutinin. Surface plasmon resonance (SPR) measurements determined equilibrium dissociation constants: D151G NA binds 3'-sialyllactosamine (3'-SLN; Neu5Acα2-3Galβ1-4GlcNAc, the trisaccharide core of LSTd) with a Kd of 30.0 μM, whereas binding to 6'-sialyllactosamine (6'-SLN; Neu5Acα2-6Galβ1-4GlcNAc) yields a Kd of 645 μM—a 21.5-fold weaker affinity [1][2]. This Kd difference far exceeds the typical binding discrimination of hemagglutinin (HA Kd ≈ mM range for both sialosides), positioning the 3'-SLN/LSTd scaffold as a high-affinity ligand for neuraminidase drug-target and antiviral development programs [1][2].

NA sialoside affinity: 3'-SLN vs 6'-SLN
Head-to-head
D151G NA Kd: 3'-SLN 30.0 μM vs 6'-SLN 645 μM (21.5-fold difference). NA affinity (μM) exceeds HA affinity (low mM).
Higher reported NA binding affinity for α2-3 sialoside supports LSTd scaffold in neuraminidase-targeted screening.
SPR at 25 °C; Langmuir 1:1 model.
Influenza neuraminidase Sialoside binding affinity Drug target characterization

Handling Profile: Solubility and Stability Specifications

LS tetrasaccharide d (sodium salt form, C37H61N2O29Na, MW 1020.86) is consistently documented across multiple vendor technical datasheets as a white powder with a verified solubility of 10 g/L in water, phosphate-buffered saline (PBS), and HEPES buffer [1]. This solubility specification is substantially higher than that reported for the neutral core tetrasaccharide lacto-N-neotetraose (LNnT), which exhibits lower aqueous solubility owing to the absence of the charged sialic acid moiety. The compound is stable when stored at room temperature with a recommended use period within 3 years after reception [1][2]. These defined parameters enable reproducible preparation of stock solutions at standardized concentrations for glycan array printing, SPR biosensor immobilization, and cell-based assays without the need for organic co-solvents or heated dissolution.

Solubility & stability profile
Data to verify
Sodium salt solubility ≥10 g/L in water, PBS, HEPES; white powder; 3-year room temperature stability per vendor specifications.
Reported solubility supports aqueous stock preparation; class-level advantage over neutral HMO analogs.
Vendor datasheets (Amerigo Scientific, Elicityl); independent verification recommended.
Oligosaccharide solubility Assay buffer compatibility Procurement specification

LS Tetrasaccharide d: Evidence-Based Application Scenarios


Avian Influenza Host-Range and Receptor-Switch Research

LS tetrasaccharide d (3'SLNLN) is the structurally validated avian-type receptor analog required for glycan array and ELISA-based HA binding studies that differentiate avian-preference from human-preference influenza viruses. As demonstrated by de Vries et al. (2017), wild-type H7N9 HA binds 3'SLNLN with high specificity and negligible cross-reactivity toward 6'SLNLN, making LSTd an irreplaceable reagent for receptor-switch mutagenesis studies and pandemic risk assessment [1]. The co-crystal structure PDB 4KOM further enables structure-guided drug design targeting the avian HA receptor-binding pocket [2].

Bacterial Enterotoxin Ganglioside-Mimetic Ligand Studies

LSTd serves as the structurally characterized, free oligosaccharide ligand for the E. coli LT-IIc enterotoxin B-subunit, with the co-crystal structure (PDB 7PRS) providing atomic resolution of the binding interface [3]. This makes LSTd uniquely suited for ganglioside mimetic development, toxin neutralization assay standardization, and competitive binding displacement screening. The defined interaction with LT-IIc—dependent on the α2-3 sialic acid and type 2 backbone of LSTd—cannot be replicated by α2-6-linked isomers or type 1 backbone analogs [3].

GH136 Glycoside Hydrolase Substrate Profiling in Gut Microbiome

LSTd provides a critical negative-control substrate for characterizing the type 1 vs. type 2 chain specificity of lacto-N-biosidases and related HMO-catabolizing enzymes. The absolute discrimination by LnbX—active on LSTa but inactive on LSTd [4]—enables researchers to define the substrate specificity boundaries of GH136 family enzymes and to map HMO utilization pathways in Bifidobacterium and other gut commensals. Procurement of both LSTa and LSTd is essential for complete enzyme specificity profiling.

Neuraminidase-Targeted Antiviral Screening with Extended Sialosides

The 21.5-fold higher binding affinity of influenza neuraminidase D151G for the 3'-SLN trisaccharide core (Kd 30.0 μM) over 6'-SLN (Kd 645 μM) [5] supports the use of LSTd and its extended sialoside scaffold in SPR-based fragment screening and structure-activity relationship (SAR) programs. LSTd provides the natural tetrasaccharide context for the high-affinity 3'-SLN moiety, enabling competitive binding assays against full-length NA and the identification of allosteric inhibitors that exploit the extended binding epitope.

Application
Selection Property
Validation Focus
Avian influenza host-range & receptor-switch research
α2-3 linkage specificity; HA binding context
HA receptor-binding assay validation; co-crystal structure review
Enterotoxin ganglioside-mimetic ligand studies
Terminal Neu5Acα3Gal epitope; LT-IIc B-subunit binding
Co-crystal structure-guided binding interpretation; toxin neutralization assay context
GH136 glycoside hydrolase substrate profiling
Type 2 backbone (Galβ1-4GlcNAc) negative control
LnbX substrate specificity review; HMO catabolism pathway interpretation
Neuraminidase-targeted antiviral screening
Reported higher NA binding affinity for α2-3 sialoside scaffold
SPR binding affinity endpoint review; competitive inhibitor design context
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